![molecular formula C18H18N4OS2 B2853604 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone CAS No. 896658-48-3](/img/structure/B2853604.png)
2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone is a heterocyclic compound featuring thiazole, piperazine, and pyridine moieties. This compound's unique structure makes it of interest in various scientific domains, including medicinal chemistry and pharmaceuticals.
Synthetic routes and reaction conditions:
Thiol Addition Reaction:
Initial reaction: Benzo[d]thiazole-2-thiol reacts with 2-bromoacetophenone to form 2-(benzo[d]thiazol-2-ylthio)acetophenone.
Reaction conditions: Typically involves solvent systems like ethanol under reflux conditions for several hours.
Nucleophilic Substitution Reaction:
The intermediate product (2-(benzo[d]thiazol-2-ylthio)acetophenone) undergoes nucleophilic substitution with 4-(pyridin-2-yl)piperazine.
Reaction conditions: Generally carried out in polar aprotic solvents like DMF at elevated temperatures.
Industrial production methods:
Large-scale production often involves similar synthetic routes but optimized for yield and purity. Automated reactors and continuous flow chemistry techniques can enhance scalability and efficiency.
Types of reactions it undergoes:
Oxidation:
This compound can undergo oxidation, particularly at the thioether linkage, forming sulfoxides or sulfones.
Common reagents: m-CPBA (meta-Chloroperoxybenzoic acid), H₂O₂ (Hydrogen peroxide) under acidic or basic conditions.
Reduction:
Reduction reactions typically involve the carbonyl functional group, resulting in the formation of corresponding alcohol.
Common reagents: NaBH₄ (Sodium borohydride), LiAlH₄ (Lithium aluminium hydride).
Substitution:
The piperazine and pyridine moieties can participate in nucleophilic or electrophilic substitution reactions.
Common reagents: Alkyl halides, acyl chlorides under mild conditions to form various derivatives.
Chemistry:
Its unique structure is studied for binding affinities and interaction with various receptors and enzymes.
Biology:
Investigated for potential biological activities such as antimicrobial, antiviral, and anti-inflammatory properties.
Medicine:
Industry:
Utilized in the synthesis of advanced materials and specialized ligands for catalysis in chemical processes.
Mecanismo De Acción
The compound exhibits activity through several molecular targets:
Interaction with specific enzymes or receptors, modifying their activities.
Involvement in pathways related to cell signaling and regulatory processes.
The thiazole moiety often plays a critical role in binding to metal ions and enzymes, modulating their functions.
Comparación Con Compuestos Similares
2-(2-Benzothiazolylthio)ethylamine
2-(2-Benzothiazolylthio)acetic acid
1-(4-Benzothiazol-2-yl)-4-(4-methylpiperazin-1-yl)butane
Uniqueness:
The combination of benzo[d]thiazole, piperazine, and pyridine moieties within the 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone structure confers unique properties such as enhanced binding affinities and specific interactions with biological targets, distinguishing it from other related compounds.
Propiedades
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS2/c23-17(13-24-18-20-14-5-1-2-6-15(14)25-18)22-11-9-21(10-12-22)16-7-3-4-8-19-16/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKNZSCHZMQTED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CSC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Benzyl 3-amino-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2853521.png)
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2853523.png)
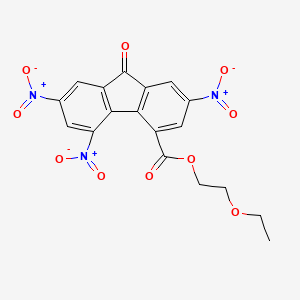
![6-(4-chlorophenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one](/img/structure/B2853527.png)
![N'-cycloheptyl-N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2853528.png)
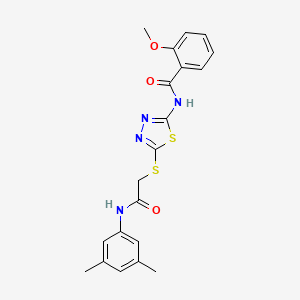
![4-benzyl-1-(1H-indol-3-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2853531.png)
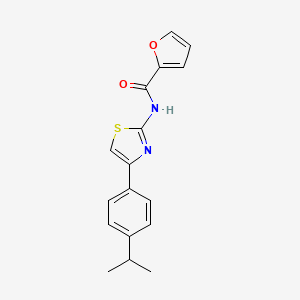
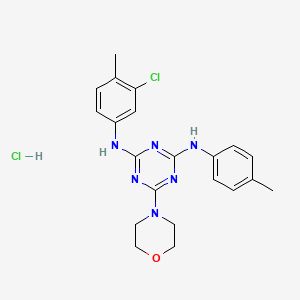

![1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecan-10-one](/img/structure/B2853539.png)

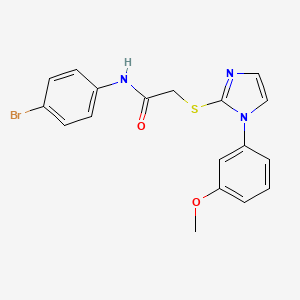
![N-(2-chlorobenzyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2853543.png)
